molecular formula C15H11ClF3N3S B12135439 N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12135439
M. Wt: 357.8 g/mol
InChI Key: KKOAAESXSVPPSN-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound with significant applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a thienopyrimidine core substituted with chloro, trifluoromethyl, and dimethyl groups. These substitutions confer unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a thienopyrimidine derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11ClF3N3S

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H11ClF3N3S/c1-7-8(2)23-14-12(7)13(20-6-21-14)22-9-3-4-11(16)10(5-9)15(17,18)19/h3-6H,1-2H3,(H,20,21,22)

InChI Key

KKOAAESXSVPPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

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